4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one
CAS No.: 915188-58-8
Cat. No.: VC4357665
Molecular Formula: C27H32N4O2
Molecular Weight: 444.579
* For research use only. Not for human or veterinary use.
![4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one - 915188-58-8](/images/structure/VC4357665.png)
Specification
CAS No. | 915188-58-8 |
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Molecular Formula | C27H32N4O2 |
Molecular Weight | 444.579 |
IUPAC Name | 4-[1-[2-(azepan-1-yl)-2-oxoethyl]benzimidazol-2-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C27H32N4O2/c1-19-10-9-11-20(2)26(19)31-17-21(16-24(31)32)27-28-22-12-5-6-13-23(22)30(27)18-25(33)29-14-7-3-4-8-15-29/h5-6,9-13,21H,3-4,7-8,14-18H2,1-2H3 |
Standard InChI Key | RUDYBEAVSGOTBV-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCCC5 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a benzimidazole core fused to a pyrrolidin-2-one ring, substituted at the 4-position with a 2-(azepan-1-yl)-2-oxoethyl group and at the 1-position with a 2,6-dimethylphenyl moiety . Key structural elements include:
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Benzimidazole ring: A bicyclic system with two nitrogen atoms, known for its role in medicinal chemistry due to hydrogen-bonding capabilities.
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Pyrrolidin-2-one: A lactam ring contributing rigidity and potential hydrogen-bond acceptor sites.
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Azepane moiety: A seven-membered saturated nitrogen ring, which may enhance solubility and metabolic stability.
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2,6-Dimethylphenyl group: Aromatic substituent influencing steric and electronic interactions .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₆H₃₀N₄O₂ | |
Molecular Weight | 430.5 g/mol | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 3 | |
logP (Partition Coefficient) | 3.39 | |
Polar Surface Area | 35.4 Ų |
The compound’s moderate lipophilicity (logP = 3.39) suggests favorable membrane permeability, while its polar surface area indicates potential for targeted receptor interactions .
Synthesis and Reactivity
Reactivity Profile
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Nucleophilic Substitution: The benzimidazole nitrogen and lactam carbonyl may undergo reactions with electrophiles.
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Reduction: The pyrrolidin-2-one carbonyl group is susceptible to reduction to pyrrolidine, altering ring conformation.
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Azepane Ring-Opening: Under strongly acidic or basic conditions, the azepane moiety may undergo hydrolysis, forming linear amines.
Comparative Analysis with Related Compounds
The azepane-oxoethyl side chain in the target compound may enhance binding duration compared to D347-1994, while the 2,6-dimethylphenyl group could reduce metabolic oxidation relative to m-tolyl analogs .
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